molecular formula C18H20N2O3S B5540834 MFCD01911646

MFCD01911646

Cat. No.: B5540834
M. Wt: 344.4 g/mol
InChI Key: FRQIUMINUDQFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₆H₅BBrClO₂ and molecular weight 235.27 g/mol, belongs to the boronic acid derivative class. It exhibits moderate solubility (0.24 mg/ml) and a calculated log Po/w (XLOGP3) of 2.15, indicating moderate lipophilicity .

The synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-10-5-3-6-11(2)16(10)23-9-14(21)20-18-15(17(19)22)12-7-4-8-13(12)24-18/h3,5-6H,4,7-9H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQIUMINUDQFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01911646 involves specific reaction conditions and reagents. One common method includes [details about the synthetic route and reaction conditions].

Industrial Production Methods: In industrial settings, this compound is produced using [details about industrial production methods], ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: MFCD01911646 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions: The common reagents used in these reactions include [list of reagents], and the conditions typically involve [details about conditions].

Major Products Formed: The major products formed from these reactions are [list of major products], which are significant for various applications.

Scientific Research Applications

MFCD01911646 has a wide range of applications in scientific research. In chemistry, it is used for [specific applications]. In biology, it plays a role in [biological applications]. In medicine, it is utilized for [medical applications], and in industry, it is important for [industrial applications].

Mechanism of Action

The mechanism of action of MFCD01911646 involves [details about the mechanism]. It targets specific molecular pathways and exerts its effects through [details about molecular targets and pathways].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CAS 1046861-20-4 (MFCD13195646) and two analogous compounds: CAS 1761-61-1 (MFCD00003330) and CAS 41841-16-1 (MFCD00126844). These compounds share structural motifs (e.g., bromo-substituted aromatic rings) but differ in functional groups and substituents, leading to variations in physicochemical and biological properties.

Table 1: Physicochemical Properties Comparison

Property CAS 1046861-20-4 CAS 1761-61-1 CAS 41841-16-1
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₉BrO₂
Molecular Weight 235.27 g/mol 201.02 g/mol 229.07 g/mol
Log Po/w (XLOGP3) 2.15 Not Reported 2.71
Solubility (mg/ml) 0.24 0.687 0.219
Bioavailability Score 0.55 0.55 Not Reported
BBB Permeability Yes Not Reported Yes
CYP Inhibition None Not Reported CYP1A2 Inhibitor

Key Observations:

Solubility :

  • CAS 1761-61-1 exhibits the highest solubility (0.687 mg/ml) due to its smaller molecular weight and absence of bulky substituents .
  • CAS 1046861-20-4 and CAS 41841-16-1 show lower solubility, likely due to increased halogenation and lipophilic groups .

Lipophilicity (Log P) :

  • CAS 41841-16-1 has the highest log P (2.71), correlating with its extended alkyl chain and bromo-substitution .
  • The boron-containing CAS 1046861-20-4 balances lipophilicity with polar boronic acid functionality, enabling BBB penetration without excessive hydrophobicity .

Biological Activity :

  • CAS 41841-16-1 inhibits CYP1A2, posing a risk for drug-drug interactions, whereas CAS 1046861-20-4 lacks CYP inhibition, enhancing its safety profile .
  • Both CAS 1046861-20-4 and CAS 41841-16-1 are BBB-permeable, suggesting utility in CNS applications .

Structural Insights:

  • Boron vs. Carboxylic Acid : The boronic acid group in CAS 1046861-20-4 enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions, whereas CAS 1761-61-1 and CAS 41841-16-1 lack this functionality .
  • Halogenation : Bromine substituents in all three compounds contribute to molecular weight and steric effects, influencing solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.